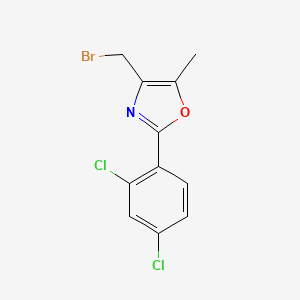
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic organic compound that features an oxazole ring substituted with bromomethyl, dichlorophenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The bromomethyl group can be introduced via bromination reactions, while the dichlorophenyl and methyl groups can be added through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The dichlorophenyl group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: This compound lacks the bromomethyl and dichlorophenyl groups, making it less reactive in certain substitution reactions.
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-: Similar in structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- is unique due to the presence of the bromomethyl group, which provides distinct reactivity in nucleophilic substitution reactions
Propriétés
Numéro CAS |
832076-89-8 |
|---|---|
Formule moléculaire |
C11H8BrCl2NO |
Poids moléculaire |
320.99 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H8BrCl2NO/c1-6-10(5-12)15-11(16-6)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
Clé InChI |
DGCBEMLWWNUERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


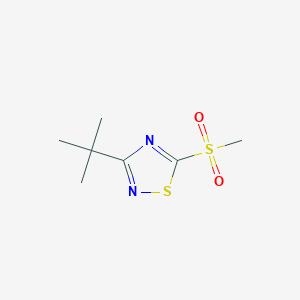

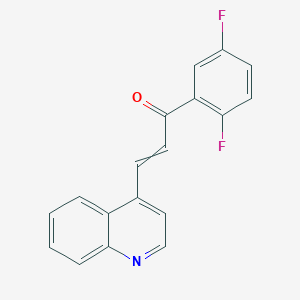
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
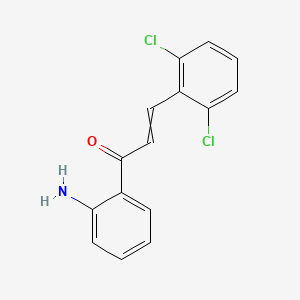
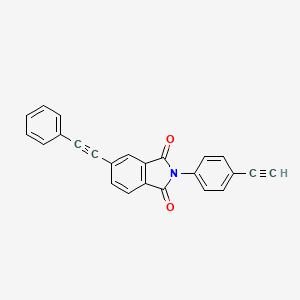
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
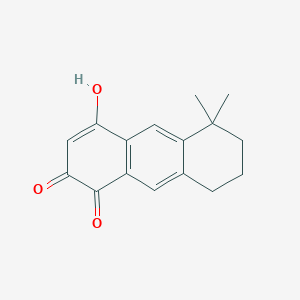
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
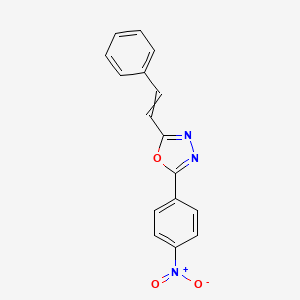
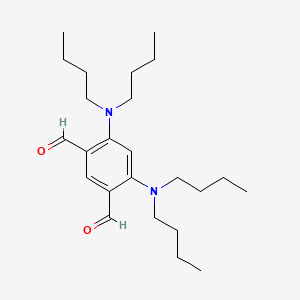
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
